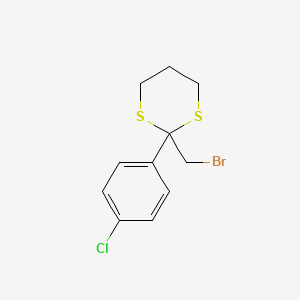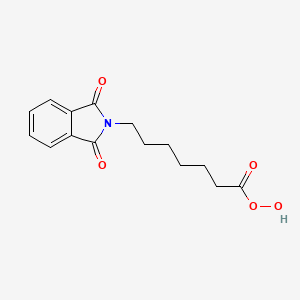
7-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)heptaneperoxoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)heptaneperoxoic acid is a complex organic compound characterized by the presence of a peroxoic acid group attached to a heptane chain, which is further linked to an isoindole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)heptaneperoxoic acid typically involves the reaction of isoindole derivatives with heptaneperoxoic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, often a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediate compounds, followed by their conversion to the final product through a series of chemical reactions. The use of continuous flow reactors and advanced purification techniques ensures the scalability and efficiency of the production process.
化学反应分析
Types of Reactions
7-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)heptaneperoxoic acid undergoes various types of chemical reactions, including:
Oxidation: The peroxoic acid group can participate in oxidation reactions, converting substrates to their oxidized forms.
Reduction: Under specific conditions, the compound can be reduced to form different derivatives.
Substitution: The isoindole ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of functionalized isoindole derivatives.
科学研究应用
7-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)heptaneperoxoic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in chemical processes.
作用机制
The mechanism of action of 7-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)heptaneperoxoic acid involves its interaction with molecular targets and pathways within biological systems. The peroxoic acid group can generate reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapy. Additionally, the isoindole ring can interact with specific enzymes and receptors, modulating their activity and influencing various biological processes.
相似化合物的比较
Similar Compounds
- 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- (1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)acetic acid
Uniqueness
Compared to similar compounds, 7-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)heptaneperoxoic acid is unique due to the presence of the peroxoic acid group, which imparts distinct chemical reactivity and potential biological activity. The heptane chain also contributes to its unique properties, influencing its solubility and interaction with biological membranes.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
386210-37-3 |
|---|---|
分子式 |
C15H17NO5 |
分子量 |
291.30 g/mol |
IUPAC 名称 |
7-(1,3-dioxoisoindol-2-yl)heptaneperoxoic acid |
InChI |
InChI=1S/C15H17NO5/c17-13(21-20)9-3-1-2-6-10-16-14(18)11-7-4-5-8-12(11)15(16)19/h4-5,7-8,20H,1-3,6,9-10H2 |
InChI 键 |
BLPDRQDIGOUFEW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCC(=O)OO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



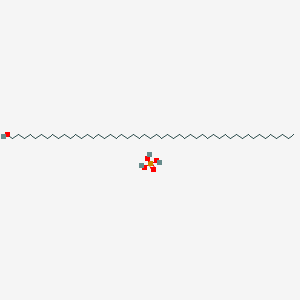

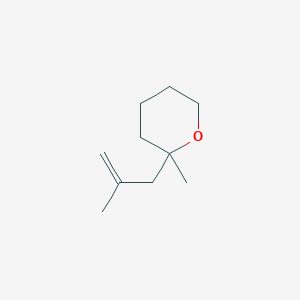
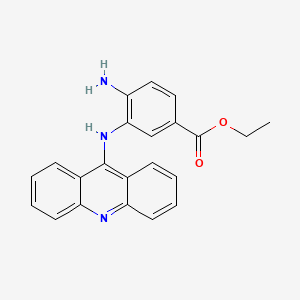
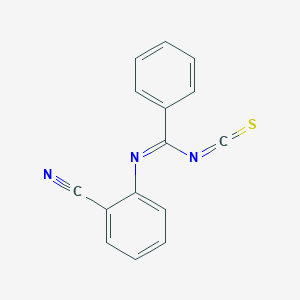
![2-[(Phenylcarbamoyl)amino]thiophene-3-carboxylic acid](/img/structure/B14235515.png)
![5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole](/img/structure/B14235517.png)

![7-Methoxy-2-methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14235523.png)
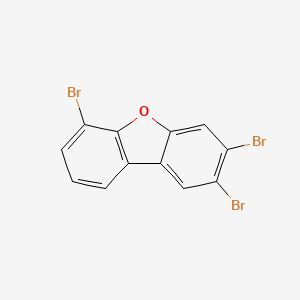
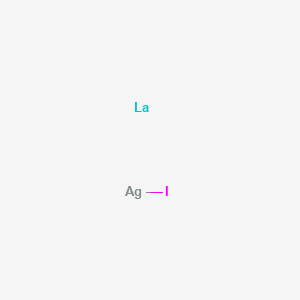
![N-[5-(2,6-Dimethylpyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B14235537.png)
